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Get Quote

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological

Activity of a Potent STAT3 Inhibitor

Abstract
HJC0152 is a potent, orally active small-molecule inhibitor of Signal Transducer and Activator

of Transcription 3 (STAT3).[1][2][3] As a derivative of niclosamide, HJC0152 was developed to

improve upon the poor aqueous solubility and bioavailability of its parent compound, thereby

enhancing its therapeutic potential as an anticancer agent.[2][4][5] This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties, and

biological activity of HJC0152 free base. Detailed experimental protocols and a summary of its

mechanism of action are included to support researchers and professionals in drug

development.

Chemical Structure and Properties
HJC0152 free base is the non-salt form of the compound, offering a distinct profile for

formulation and experimental use.
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The chemical structure of HJC0152 free base is provided below.

Chemical Name: 2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide CAS

Number: 1420290-88-5[1][2] Molecular Formula: C₁₅H₁₃Cl₂N₃O₄[2] SMILES:

NCCOC1=C(C=C(Cl)C=C1)C(=O)NC2=C(Cl)C=C(--INVALID-LINK--[O-])C=C2[1]

Physicochemical Properties
A summary of the known physicochemical properties of HJC0152 free base is presented in the

table below. It is important to note that while some experimental data is available for the

hydrochloride salt, specific experimental values for the free base, such as melting and boiling

points, are not widely published.

Property Value Source

Molecular Weight 370.19 g/mol [2]

Appearance
Light yellow to yellow solid

powder
[6]

Solubility DMSO: Soluble [7]

Water: Insoluble [2]

Ethanol: Insoluble [2]

Calculated XLogP3 3.9 N/A

Hydrogen Bond Donor Count 2 N/A

Hydrogen Bond Acceptor

Count
6 N/A

Rotatable Bond Count 6 N/A

Biological Activity and Mechanism of Action
HJC0152 is a potent inhibitor of the STAT3 signaling pathway, which is a critical mediator of

tumor cell proliferation, survival, and metastasis.

Inhibition of STAT3 Signaling
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The primary mechanism of action of HJC0152 is the inhibition of STAT3 phosphorylation at the

Tyr705 residue.[1] This phosphorylation event is crucial for the dimerization, nuclear

translocation, and DNA binding of STAT3, which in turn activates the transcription of

downstream target genes involved in oncogenesis.[1][8]
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Crosstalk with MAPK Pathway
In addition to its effects on the STAT3 pathway, HJC0152 has been observed to modulate the

Mitogen-Activated Protein Kinase (MAPK) signaling pathway in gastric cancer cells.[8]

Specifically, treatment with HJC0152 led to an increased phosphorylation of p38 and JNK.[8]
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In Vitro and In Vivo Activity
HJC0152 has demonstrated significant anti-tumor activity in a variety of cancer cell lines and in

preclinical xenograft models.

In Vitro Efficacy:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6296682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6296682/
https://www.benchchem.com/product/b12381610/docs?utm_src=pdf-body-img#hjc0152-free-base-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381610?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type IC₅₀ (µM)

U87 Glioblastoma 5.396

U251 Glioblastoma 1.821

LN229 Glioblastoma 1.749

ASPC1 Pancreatic Cancer 1.9

MCF-10A Breast (non-tumorigenic) 6.73

A549 Non-small-cell lung cancer 5.11

H460 Non-small-cell lung cancer 5.01

H1299 Non-small-cell lung cancer 13.21

In Vivo Efficacy:

In a breast cancer xenograft model using MDA-MB-231 cells, HJC0152 significantly

suppressed tumor growth when administered both intraperitoneally (i.p.) and orally (p.o.).[4][9]

A 25 mg/kg dose of HJC0152 showed superior anti-tumor effects compared to a 75 mg/kg dose

of niclosamide, with no significant side effects observed.[5] In a gastric cancer xenograft model

with MKN45 cells, a 7.5 mg/kg dose of HJC0152 also resulted in significantly lower tumor

volume and weight.[10]

Experimental Protocols
The following are representative protocols for experiments involving HJC0152, compiled from

published literature.

Cell Viability Assay (CCK8)
Seed gastric cancer cells (e.g., AGS, MKN45) in 96-well plates at a density of 4x10³

cells/well.

Allow cells to adhere overnight.
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Treat cells with varying concentrations of HJC0152 (e.g., 0, 5, 10, 20 µM) dissolved in DMSO

(final DMSO concentration ≤ 0.1%).

Incubate for 24, 48, or 72 hours.

Add Cell Counting Kit-8 (CCK8) reagent to each well according to the manufacturer's

instructions.

Incubate for a specified time (typically 1-4 hours).

Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis
Culture cells (e.g., glioblastoma or gastric cancer cell lines) to 70-80% confluency.

Treat cells with the desired concentrations of HJC0152 for the specified duration.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and

other proteins of interest overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Study
Obtain female nude mice (4-6 weeks old).
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Subcutaneously inject cancer cells (e.g., 2.5 x 10⁶ MDA-MB-231 cells in 100 µL PBS) into

the mammary fat pad.

Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

Randomize mice into treatment and control groups.

Prepare the HJC0152 dosing solution. For intraperitoneal injection, HJC0152 can be

dissolved in a vehicle such as DMSO.[11] For oral administration, a suitable formulation

should be used.

Administer HJC0152 or vehicle to the mice daily at the desired dosage (e.g., 7.5 mg/kg or 25

mg/kg).

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis.

In Vitro Studies In Vivo Studies

Cell Culture

HJC0152 Treatment

Cell Viability Assay (CCK8) Western Blot

Xenograft Model Establishment

HJC0152 Administration (i.p. or p.o.)

Tumor Growth Monitoring

Endpoint Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24249037/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381610?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Conclusion
HJC0152 free base is a promising STAT3 inhibitor with enhanced oral bioavailability and

potent anti-tumor activity. Its well-defined mechanism of action, centered on the inhibition of

STAT3 phosphorylation, makes it a valuable tool for cancer research and a potential candidate

for further therapeutic development. This guide provides a foundational understanding of

HJC0152 for researchers, and the detailed protocols offer a starting point for its application in

preclinical studies. Further investigation into its pharmacokinetic profile and long-term toxicity is

warranted to fully elucidate its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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